[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Overview
Description
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3alpha,5beta positions and an acetyl group at the 21 position. These modifications enhance the compound’s stability and solubility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multiple steps, starting from cortisol or a related steroid. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3alpha and 5beta positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Acetylation: The hydroxyl group at the 21 position is acetylated using acetic anhydride and a catalyst like pyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical synthesis.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed under acidic conditions, and the acetyl group can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) in methanol for TBDMS deprotection and sodium hydroxide (NaOH) in water for acetyl hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl derivatives.
Scientific Research Applications
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroid derivatives.
Biology: Employed in studies of glucocorticoid receptor interactions and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammation and immune response. The molecular pathways include:
Receptor Binding: The compound binds to the glucocorticoid receptor in the cytoplasm.
Translocation: The receptor-ligand complex translocates to the nucleus.
Gene Regulation: The complex binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of anti-inflammatory and immunosuppressive genes.
Comparison with Similar Compounds
Similar Compounds
Cortisol: The natural glucocorticoid hormone with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with enhanced potency and longer duration of action.
Dexamethasone: A highly potent synthetic glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is unique due to its specific structural modifications, which enhance its stability and solubility. These properties make it particularly useful in research settings where stability and solubility are critical.
Properties
IUPAC Name |
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-23,25,31,33H,9-17H2,1-8H3/t19-,20-,21+,22+,23+,25-,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYSUPSPWROPS-CKMVDKHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747256 | |
Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83274-68-4 | |
Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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